molecular formula C28H24ClN B8136294 9-Mesityl-10-phenylacridin-10-ium chloride

9-Mesityl-10-phenylacridin-10-ium chloride

Cat. No.: B8136294
M. Wt: 409.9 g/mol
InChI Key: CEPCNMTVPWXTMM-UHFFFAOYSA-M
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Description

9-Mesityl-10-phenylacridin-10-ium chloride is an organic salt compound with the chemical formula C31H23NCl. It is known for its strong fluorescent properties and significant redox potential. This compound appears as a white solid and has a melting point of approximately 180-185°C . It is slightly soluble in water but shows better solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-Mesityl-10-phenylacridin-10-ium chloride involves the following steps:

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis process can be scaled up by optimizing the reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Mesityl-10-phenylacridin-10-ium chloride undergoes various chemical reactions, including:

    Oxidation: It can participate in oxidation reactions due to its strong redox properties.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation Reactions: Often involve oxidizing agents such as dioxygen.

    Substitution Reactions: Typically require specific catalysts or conditions to facilitate the reaction.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted acridinium compounds .

Mechanism of Action

The mechanism of action of 9-Mesityl-10-phenylacridin-10-ium chloride involves its strong fluorescent and redox properties. It acts as a fluorescent probe by emitting light upon excitation, making it useful in various analytical applications. The compound’s redox potential allows it to participate in electron transfer reactions, which are crucial in many chemical and biological processes .

Properties

IUPAC Name

10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N.ClH/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;/h4-18H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPCNMTVPWXTMM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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